molecular formula C8H10N4O B13201967 2-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole

2-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole

Cat. No.: B13201967
M. Wt: 178.19 g/mol
InChI Key: WNNNLTPFDPODHY-UHFFFAOYSA-N
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Description

The compound 2-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole is a novel heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This hybrid molecule, which integrates imidazole and 1,3,4-oxadiazole pharmacophores, is primarily investigated for its potential as a multi-target therapeutic agent. The 1,3,4-oxadiazole core is a well-established privilege structure known to contribute to various biological activities, including antimicrobial and anti-inflammatory effects [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273117/]. The specific structural motif of linking an imidazole ring to the oxadiazole nucleus via a methylene bridge is designed to enhance binding affinity and selectivity against enzyme targets. Researchers are exploring this compound and its analogs as potential inhibitors of key enzymes like carbonic anhydrase and cholinesterases, which are relevant targets for conditions such as glaucoma and neurodegenerative diseases [https://www.sciencedirect.com/science/article/abs/pii/S0022113918305747]. Its mechanism of action is hypothesized to involve coordination with active site zinc ions or interaction with the catalytic triad of serine hydrolases, leveraging the electron-rich nitrogen atoms present in both ring systems. The primary research value of this precise chemical entity lies in its utility as a key intermediate or a lead compound for the synthesis and development of new bioactive molecules aimed at addressing multidrug-resistant infections and complex CNS disorders.

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

2-methyl-5-[(2-methylimidazol-1-yl)methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C8H10N4O/c1-6-9-3-4-12(6)5-8-11-10-7(2)13-8/h3-4H,5H2,1-2H3

InChI Key

WNNNLTPFDPODHY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN1CC2=NN=C(O2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methylimidazole with a suitable oxadiazole precursor in the presence of a dehydrating agent. The reaction conditions often require elevated temperatures and an inert atmosphere to ensure the successful formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where the imidazole or oxadiazole rings can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually conducted in anhydrous conditions.

    Substitution: Various nucleophiles like amines, thiols, or halides; reactions often require catalysts or specific pH conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the imidazole or oxadiazole rings.

Scientific Research Applications

2-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Modifications

The target compound’s structure can be compared to several derivatives with modifications in the oxadiazole and imidazole moieties:

Compound Name Key Structural Features Biological Activity (MIC/EC₅₀) Reference
2-Methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole Methyl groups on oxadiazole and imidazole Not explicitly reported (inferred stability)
2-(2-Methoxyphenyl)-5-((2-methyl-5-nitro-1H-imidazol-1-yl)methyl)-1,3,4-oxadiazole (119h) Nitroimidazole and methoxyphenyl substituents MIC: 1.56–3.13 µg/mL (antibacterial)
2-((2-Methyl-5-nitro-1H-imidazol-1-yl)methyl)-5-(2-methylbenzyl)-1,3,4-oxadiazole (119i) Nitroimidazole and methylbenzyl groups MIC: 1.56–6.25 µg/mL (antibacterial)
2-(Methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole Sulfone groups on oxadiazole EC₅₀: 1.98 µg/mL (Xanthomonas oryzae)
5-(1H-Indole-3-yl-methyl)-1,3,4-oxadiazole-2-thiol (4) Indole and thiol substituents Antimicrobial (broad-spectrum)

Key Observations:

  • Nitroimidazole Derivatives (119h, 119i): The addition of a nitro group to the imidazole ring enhances antibacterial potency, particularly against Escherichia coli FabH. However, the target compound lacks this nitro group, which may reduce its antibacterial efficacy but improve metabolic stability .
  • Sulfone-Containing Oxadiazoles: The sulfone derivative exhibits exceptional pesticidal activity (EC₅₀: 0.17–1.98 µg/mL), outperforming commercial agents like bismerthiazol. This highlights the impact of electron-withdrawing groups on bioactivity .
  • Thiol and Indole Derivatives: Compounds like 4 demonstrate broad-spectrum antimicrobial activity, suggesting that sulfur-containing oxadiazoles may offer enhanced solubility and target binding compared to methyl-substituted analogs .

Pharmacological and Physicochemical Properties

  • Antibacterial Activity: Nitroimidazole-oxadiazole hybrids (e.g., 119h, 119i) show superior activity (MIC: 1.56–6.25 µg/mL) compared to non-nitro derivatives, likely due to enhanced electron-deficient character facilitating bacterial enzyme inhibition .
  • Antifungal and Anticancer Potential: While direct data for the target compound are lacking, structurally related 1,3,4-oxadiazoles (e.g., quinoline-oxadiazole hybrids) exhibit potent activity against CNS and renal cancers (growth inhibition >95%) .
  • Synthetic Accessibility: The target compound’s synthesis likely mirrors routes for 119h and 119i , involving condensation of hydrazides with imidazole-containing intermediates under reflux, followed by purification via chromatography .

Biological Activity

2-Methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article compiles findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a unique oxadiazole ring fused with an imidazole moiety, contributing to its biological properties. Its molecular formula is C8H10N4OC_8H_{10}N_4O with a molecular weight of approximately 178.19 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, including this compound. The following table summarizes key findings related to its anticancer activity:

Study Cell Line IC50 (µM) Mechanism
Arafa et al. (2023) HCT-116 (Colorectal carcinoma)0.67Inhibition of topoisomerase I
Arafa et al. (2023) HeLa (Cervix adenocarcinoma)0.80Induction of apoptosis
Research Study (2019) SNB-75 (CNS cancer)0.87Growth inhibition

These results indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its effects appears to involve the inhibition of key enzymes involved in DNA replication and repair. Specifically, it has been shown to inhibit topoisomerase I activity and induce apoptosis in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has also been evaluated for antimicrobial activity. Studies have indicated that oxadiazole derivatives can exhibit significant antibacterial and antifungal properties. For instance:

Microorganism Activity Reference
E. coliInhibitory
S. aureusModerate
C. albicansEffective

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Studies and Research Findings

Several case studies have been conducted to explore the biological activities of oxadiazole derivatives:

  • Arafa et al. (2023) : This study synthesized a series of oxadiazole derivatives and evaluated their antiproliferative activities against multiple cancer cell lines using MTT assays. The results demonstrated substantial cytotoxicity correlated with structural modifications of the oxadiazole ring .
  • Research on Antimicrobial Properties : A library of oxadiazole derivatives was tested against various pathogens, revealing promising results for both antibacterial and antifungal activities .
  • Molecular Docking Studies : Computational studies have indicated strong binding affinities between the compound and target proteins involved in cancer progression, further supporting its potential as an effective therapeutic agent .

Q & A

Q. What synthetic strategies are commonly employed to prepare 1,3,4-oxadiazole derivatives with imidazole substituents?

The synthesis typically involves cyclization of hydrazide precursors under acidic conditions. For example, substituted benzoic acid hydrazides can undergo cyclization using phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C) to form 1,3,4-oxadiazole cores . Coupling reactions between imidazole-containing intermediates and oxadiazole precursors are also common, often requiring catalysts like copper(I) iodide or palladium complexes in polar aprotic solvents (e.g., DMF or DMSO) .

Q. How is the purity and structural integrity of synthesized compounds validated experimentally?

Key techniques include:

  • Elemental analysis to confirm stoichiometric composition.
  • Spectroscopic methods :
  • IR spectroscopy to identify functional groups (e.g., C=N stretches in oxadiazoles at ~1600–1650 cm⁻¹).
  • ¹H/¹³C NMR to verify substituent positions and integration ratios.
    • Melting point determination to assess crystalline purity .

Q. What safety precautions are critical when handling imidazole-oxadiazole intermediates?

Safety protocols include:

  • Using personal protective equipment (PPE) (gloves, goggles) to avoid skin/eye contact.
  • Working in fume hoods to prevent inhalation of volatile reagents (e.g., POCl₃).
  • Storing compounds in dry, inert environments to prevent decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized for imidazole-oxadiazole hybrids with sterically hindered substituents?

Methodological approaches include:

  • Solvent optimization : Polar solvents (e.g., DMF) enhance solubility of bulky intermediates.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve coupling efficiency.
  • Temperature modulation : Gradual heating (e.g., reflux at 80–100°C) reduces side reactions .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Contradictions (e.g., unexpected NMR shifts) can be addressed by:

  • 2D NMR techniques (COSY, HSQC) to confirm connectivity.
  • Computational modeling (DFT calculations) to predict spectral patterns and compare with experimental data.
  • X-ray crystallography for unambiguous confirmation of solid-state structures .

Q. How do electronic effects of substituents influence the biological activity of imidazole-oxadiazole hybrids?

Structure-activity relationship (SAR) studies often involve:

  • Electron-withdrawing groups (EWGs) (e.g., -NO₂, -CF₃) on the oxadiazole ring to enhance electrophilicity and binding affinity.
  • Hydrophobic substituents (e.g., aryl groups) on the imidazole moiety to improve membrane permeability.
  • Docking studies to correlate substituent effects with target interactions (e.g., enzyme active sites) .

Q. What methodologies are used to analyze stability under physiological conditions?

Stability assays include:

  • pH-dependent degradation studies (e.g., incubation in buffers at pH 1.2–7.4).
  • Thermogravimetric analysis (TGA) to assess thermal stability.
  • HPLC-MS monitoring of decomposition products over time .

Data Contradiction Analysis

Q. How to address discrepancies between calculated and experimental elemental analysis results?

Discrepancies may arise from incomplete purification or hygroscopicity. Solutions include:

  • Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) to remove impurities.
  • Karl Fischer titration to quantify residual moisture .

Q. Why might bioactivity data conflict across studies for structurally similar compounds?

Potential factors:

  • Assay variability (e.g., cell line differences, incubation times).
  • Solubility issues leading to false negatives/positives.
  • Stereochemical variations not accounted for in racemic mixtures .

Methodological Tables

Q. Table 1. Common Reagents and Conditions for Oxadiazole Synthesis

ReagentRoleExample ApplicationReference
POCl₃Cyclization agentOxadiazole ring formation
CuI/Pd(PPh₃)₄Coupling catalystImidazole-oxadiazole conjugation
DMF/DMSOSolventEnhancing reaction homogeneity

Q. Table 2. Key Spectral Benchmarks for Structural Validation

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)
Oxadiazole (C=N)1600–1650-
Imidazole (N-CH₃)-2.4–3.1 (singlet)
Aromatic protons-6.8–8.2 (multiplet)

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